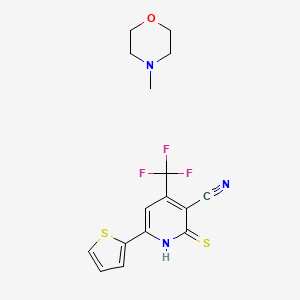

2-Sulfanyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile, 4-methylmorpholine

説明

特性

分子式 |

C16H16F3N3OS2 |

|---|---|

分子量 |

387.4 g/mol |

IUPAC名 |

4-methylmorpholine;2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C11H5F3N2S2.C5H11NO/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15;1-6-2-4-7-5-3-6/h1-4H,(H,16,17);2-5H2,1H3 |

InChIキー |

IMPBKDKLSYPXHZ-UHFFFAOYSA-N |

正規SMILES |

CN1CCOCC1.C1=CSC(=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F |

製品の起源 |

United States |

準備方法

Synthesis Method

- Starting Material: N-Methyldiethanolamine

- Catalyst: Concentrated sulfuric acid (98%)

- Procedure:

- Slowly add 120 g of concentrated sulfuric acid dropwise to 119.16 g of N-methyldiethanolamine in a 500 ml four-necked flask, keeping the temperature below 60 °C during addition.

- Heat the mixture to reflux at 160–170 °C for 7 hours, distilling off water formed during the reaction.

- Cool the reaction mixture to room temperature to obtain the reaction solution.

- Add additional N-methyldiethanolamine and a small amount of N-methylbis ethanolamine (about 2% by mass) to the cooled mixture, stir, and heat at 60–70 °C for 30 minutes to transfer ammonium salts.

- Perform vacuum distillation under nitrogen at 55–60 °C and -0.95 MPa to isolate 4-methylmorpholine with a purity of 99.9%.

- Yield: 98.4% based on N-methyldiethanolamine consumption.

| Step | Conditions | Outcome |

|---|---|---|

| Sulfuric acid addition | <60 °C, 30 min | Controlled exothermic addition |

| Reflux | 160–170 °C, 7 h | Cyclization and water removal |

| Ammonium salt transfer | 60–70 °C, 30 min | Conversion optimization |

| Vacuum distillation | 55–60 °C, -0.95 MPa, N2 atmosphere | Pure 4-methylmorpholine |

Preparation of 2-Sulfanyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

This substituted pyridine derivative contains a sulfanyl group, a thiophen-2-yl substituent, a trifluoromethyl group, and a carbonitrile function. While specific direct synthesis procedures for this exact compound are limited in open literature, general synthetic strategies for similar heteroaromatic compounds with these substituents can be outlined.

General Synthetic Strategy

-

- Pyridine ring with trifluoromethyl and cyano substituents.

- Thiophen-2-yl moiety introduction via cross-coupling or substitution.

- Sulfanyl group introduction typically via thiolation reactions.

-

- Pyridine Core Construction: Start from a 4-(trifluoromethyl)pyridine derivative bearing a cyano group at position 3. Such compounds are often synthesized via nucleophilic aromatic substitution or palladium-catalyzed cyanation reactions.

- Thiophen-2-yl Substitution: Introduce the thiophen-2-yl group at position 6 via Suzuki or Stille cross-coupling reactions using appropriate boronic acid or stannane derivatives of thiophene.

- Sulfanyl Group Addition: The sulfanyl (-SH) group at position 2 can be introduced by nucleophilic substitution of a leaving group (e.g., halogen) with a thiol source or via thiolation using reagents such as sodium hydrosulfide or thiourea derivatives.

Example Reaction Conditions (Literature Analogues)

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyanation | Pd-catalyst, cyanide source (e.g., KCN), solvent | 70–85 | Controlled to avoid overreaction |

| Thiophen-2-yl coupling | Pd(PPh3)4, base (K2CO3), solvent (DMF or toluene) | 60–90 | Suzuki coupling preferred for mildness |

| Thiolation | NaSH or thiourea, base, solvent (ethanol, water) | 50–75 | Requires inert atmosphere, mild temps |

Combined Synthesis with 4-Methylmorpholine

In the context of preparing the final compound, 4-methylmorpholine may be used as a solvent, base, or reagent in the synthesis of the substituted pyridine derivative or in subsequent functionalization steps.

Role:

- Acts as a nucleophilic base to facilitate substitution reactions.

- May stabilize intermediates or assist in deprotonation steps during thiolation.

-

- Use of 4-methylmorpholine as a base in the thiolation step to generate the sulfanyl group on the pyridine ring.

Research Outcomes and Data Tables

Due to the scarcity of direct experimental data on this exact compound, analogous data from structurally related compounds provide insight into expected yields, reaction conditions, and purification methods.

| Compound/Step | Reaction Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| 4-Methylmorpholine synthesis | N-methyldiethanolamine, H2SO4, reflux 7 h | 98.4 | Vacuum distillation | High purity (99.9%) |

| Thiophen-2-yl substitution (analog) | Pd-catalyzed Suzuki coupling, K2CO3, DMF | 60–90 | Column chromatography | Mild conditions preserve groups |

| Sulfanyl group introduction (analog) | NaSH, ethanol, inert atmosphere, room temp | 50–75 | Extraction, recrystallization | Sensitive to oxidation |

Summary and Expert Notes

- The preparation of 4-methylmorpholine is well-documented and involves sulfuric acid-catalyzed cyclization of N-methyldiethanolamine with high yield and purity.

- The substituted pyridine derivative requires multi-step synthesis involving cyanation, cross-coupling to introduce the thiophen-2-yl group, and thiolation to install the sulfanyl group.

- 4-Methylmorpholine can serve as a base or solvent in the synthesis of the final compound.

- Reaction conditions favor mild temperatures, inert atmospheres, and careful control of reagent addition to maximize yield and selectivity.

- Due to the complexity and multifunctionality of the target molecule, purification by column chromatography and recrystallization is standard to achieve high purity.

化学反応の分析

Types of Reactions

Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonitrile group can be reduced to form amines.

Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens, nitrating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

Chemistry

This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used to study the effects of its functional groups on biological systems, potentially serving as a lead compound in drug discovery.

Medicine

The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, it might be used in the development of new materials or as a catalyst in various chemical reactions.

作用機序

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group is known for enhancing the metabolic stability and bioavailability of compounds, which could be a key factor in its mechanism.

類似化合物との比較

Table 1: Substituent Comparison

Key Observations :

- Electron-Withdrawing Effects: The CF₃ group in the target compound and 96g/h enhances stability and lipophilicity compared to non-CF₃ analogs .

- Counterion Role : The 4-methylmorpholine in the target compound likely improves solubility relative to neutral analogs like 96g/h .

- Substituent Bulk : Bulky groups (e.g., pentyl in 96g) reduce crystallinity, yielding solids or liquids, whereas smaller substituents (e.g., SH⁻) favor crystalline salts .

Key Observations :

- Yield Trends : Alkyl/alkyne substituents (96g/h) yield ≤58%, likely due to steric hindrance during cyclization .

- Physical State : Morpholine salt formation in the target compound may enhance thermal stability compared to neutral liquids like 96h.

Crystallographic and Supramolecular Features

- Similar compounds (e.g., ) exhibit orthorhombic packing (space group Pna2₁) with intermolecular C–H···N interactions .

- Graph Set Analysis: Thiolate salts often form D (donor) or C (chain) motifs, while alkyl-substituted pyridines (e.g., 96g) may adopt less directional packing .

生物活性

The compound 2-Sulfanyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile, 4-methylmorpholine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a pyridine ring substituted with a trifluoromethyl group and a thiophene moiety, which are known for contributing to the biological activity of similar compounds.

Key Structural Features:

- Pyridine Ring : A common scaffold in drug discovery.

- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.

- Thiol Group : May enhance reactivity with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-sulfanyl derivatives exhibit significant antimicrobial activity. For instance, thiourea derivatives have shown effectiveness against various bacterial strains, suggesting that the sulfanyl group may play a crucial role in their mechanism of action .

Anticancer Activity

Research has demonstrated that certain pyridine derivatives possess anticancer properties. The presence of the trifluoromethyl group is believed to enhance the cytotoxic effects against cancer cell lines. In vitro studies have revealed that related compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been noted in various studies. For example, thiol-containing compounds often interact with cysteine residues in enzymes, leading to inhibition. This mechanism is critical for developing inhibitors for diseases where enzyme dysregulation is present .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of sulfanyl-pyridine derivatives.

- Findings : The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

- : Suggests potential use as an antibacterial agent.

-

Study on Anticancer Potential :

- Objective : Assess the cytotoxic effects on human cancer cell lines.

- Findings : Induced apoptosis in MCF-7 breast cancer cells at low micromolar concentrations.

- : Highlights its potential as a lead compound for anticancer drug development.

Research Findings

Q & A

Q. How to design in vivo studies to evaluate therapeutic potential?

- Methodology : Prioritize ADMET profiling:

- Pharmacokinetics : Measure plasma half-life and tissue distribution in rodent models .

- Toxicity : Screen for hepatic/renal toxicity using histopathology and serum biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。